4-Chloro-2-(methylthio)-1-nitrobenzene
Overview
Description
4-Chloro-2-(methylthio)-1-nitrobenzene is an aromatic compound with a nitro group, a chloro group, and a methylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-1-nitrobenzene typically involves the nitration of 4-chloro-2-(methylthio)aniline. The process can be summarized as follows:
Nitration Reaction: 4-Chloro-2-(methylthio)aniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the para position relative to the amino group.
Reaction Conditions: The reaction is usually carried out at temperatures ranging from 0°C to 5°C to control the exothermic nature of the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process is carried out in large reactors with efficient cooling systems to manage the exothermic reaction.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Major Products Formed
Reduction: 4-Chloro-2-(methylthio)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Chloro-2-(methylsulfinyl)-1-nitrobenzene or 4-Chloro-2-(methylsulfonyl)-1-nitrobenzene.
Scientific Research Applications
4-Chloro-2-(methylthio)-1-nitrobenzene is used in scientific research for:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: As a building block for the development of pharmaceutical compounds.
Material Science: In the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylthio)-1-nitrobenzene depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)aniline: Similar structure but with an amino group instead of a nitro group.
4-Chloro-2-(methylsulfinyl)-1-nitrobenzene: Similar structure but with a sulfoxide group instead of a methylthio group.
4-Chloro-2-(methylsulfonyl)-1-nitrobenzene: Similar structure but with a sulfone group instead of a methylthio group.
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEHZDRDLBACDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380267 | |
Record name | 4-Chloro-2-(methylsulfanyl)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70019-41-9 | |
Record name | 4-Chloro-2-(methylsulfanyl)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-chloro-2-(methylthio)-1-nitrobenzene formed in Mucor javanicus?
A1: Research indicates that Mucor javanicus metabolizes 2,4-dichloro-1-nitrobenzene through a glutathione conjugation pathway []. Initially, the compound reacts with glutathione to form S-(5-chloro-2-nitrophenyl) glutathione (2). This conjugate then undergoes further transformations, including the possible involvement of cysteine conjugate (3) and 5-chloro-2-nitrobenzenethiol (4), ultimately leading to the formation of this compound (5) and 4-chloro-2-methylthio-benzenamine (6) []. Further oxidation of these metabolites into sulfoxide and sulfone derivatives has also been observed [].
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